molecular formula C9H7BrN2O2 B597800 Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1234616-47-7

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B597800
CAS No.: 1234616-47-7
M. Wt: 255.071
InChI Key: YENHYUCNQOSJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is often used in medicinal chemistry due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This method does not require a base and promotes cyclization followed by bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for pharmaceutical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific bromination, which allows for further functionalization and derivatization. This makes it a versatile scaffold in drug development and other scientific research .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : Approximately 256.059 g/mol
  • Structure : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester group, which contributes to its unique chemical reactivity and biological properties.

Antibacterial Activity

This compound has been primarily studied for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb) . The compound's mechanism of action may involve the inhibition of critical enzymes or proteins essential for bacterial survival.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate promising MIC values ranging from 0.03 to 5.0 μM against various strains of Mtb, highlighting its potential as an anti-tuberculosis agent .

Research suggests that the compound may exert its antibacterial effects through several mechanisms:

  • Enzyme Inhibition : It is proposed that this compound inhibits key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Targeting QcrB : Some studies indicate that compounds in this class could target QcrB, a component of the cytochrome bc1 complex in Mtb, disrupting electron transport and ATP synthesis .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other related compounds:

Compound NameMIC (μM)Target PathogenNotes
This compound0.03 - 5.0Mycobacterium tuberculosisPotential QcrB inhibitor
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate<5.0Mycobacterium tuberculosisSimilar structure; also shows antibacterial activity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.006Mycobacterium tuberculosisMore potent analog with improved activity

Study on Antimicrobial Efficacy

A study conducted by Moraski et al. highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Mtb. The researchers synthesized several compounds and evaluated their antibacterial activity through high-throughput screening methods.

  • Findings : Among the tested compounds, those with structural modifications similar to this compound exhibited enhanced activity against both replicating and non-replicating Mtb strains .

Pharmacokinetics and Toxicity

Another aspect of research focused on the pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives:

  • Plasma Protein Binding : High plasma protein binding percentages (around 99% ) were observed for several derivatives, indicating potential for prolonged systemic circulation .
  • Cytotoxicity Assessment : Preliminary cytotoxicity studies showed that while some derivatives had low toxicity against human cell lines (e.g., VERO cells), further evaluation is necessary to assess safety profiles comprehensively .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHYUCNQOSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855884
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-47-7
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.